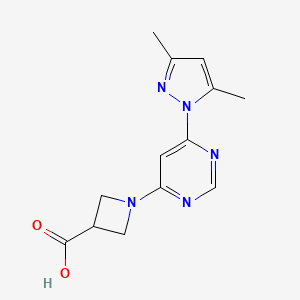

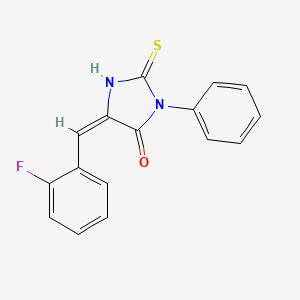

![molecular formula C19H16N4O2S2 B2872117 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 863001-59-6](/img/structure/B2872117.png)

6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a heterocyclic compound that is a fusion of benzene and thiazole . Piperazine is a cyclic organic compound that is essentially a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse, given the wide range of synthetic pathways available .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Aplicaciones Científicas De Investigación

Anticancer Activity

Synthesis and Anti-Breast Cancer Activity : A study highlighted the synthesis of benzothiazoles and their potent antitumor activities against human breast cancer cell lines. Notably, derivatives with N-methyl piperazinyl substitution demonstrated significant inhibitory activity, suggesting their potential as components of therapeutic strategies for cancer treatment. The study utilized docking into the epidermal growth factor receptor (EGFR) to explore interactions, indicating a promising clinical approach for managing breast cancer where high concentrations of chemotherapeutic agents pose limitations (Abdelgawad et al., 2013).

Synthesis, in vitro Antiproliferative and Anti-HIV Activity : Another study synthesized a series of compounds, including those related to the mentioned chemical structure, evaluating them for their antiproliferative activity against a large panel of human tumor-derived cell lines. Certain derivatives exhibited remarkable effects on specific leukemia cell lines, leading candidates for further development in cancer treatment. This research underscores the importance of these compounds in developing novel cancer therapies (Al-Soud et al., 2010).

Anti-inflammatory and Analgesic Agents

Design, Synthesis, and Biological Evaluation : Benzoxazolone and benzothiazolone derivatives have been developed as anti-inflammatory and analgesic agents. Compounds from this research demonstrated significant anti-inflammatory and analgesic activity, comparable to well-known drugs like indomethacin and ketorolac, emphasizing their potential therapeutic benefits (Abdelazeem et al., 2015).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : The synthesis of novel compounds, including those related to 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole, demonstrated good or moderate activities against tested microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Agents

Synthesis of Piperazinyl Benzothiazole/Benzoxazole Derivatives : This study described the synthesis of compounds coupled with 1,3,4-oxadiazole-2-thiol as novel hybrid heterocycles acting as anticancer agents. The synthesized compounds were evaluated for their cytotoxicity towards various human cancer cell lines, with some showing maximum cytotoxic activity, particularly against skin cancer cell lines, demonstrating their potential as anticancer agents (Murty et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These targets play crucial roles in the regulation of mood, sleep, appetite, and other physiological processes.

Mode of Action

It can be inferred from related compounds that it may interact with its targets (dopamine and serotonin receptors) by binding to them, thereby inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, affecting various physiological processes.

Pharmacokinetics

A study on similar compounds, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, evaluated their “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .

Direcciones Futuras

Propiedades

IUPAC Name |

6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c1-2-4-16-12(3-1)20-18(26-16)22-5-7-23(8-6-22)19-21-13-9-14-15(25-11-24-14)10-17(13)27-19/h1-4,9-10H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKSUFCJHGPWON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=CC6=C(C=C5S4)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol](/img/structure/B2872039.png)

![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid](/img/structure/B2872048.png)

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime](/img/structure/B2872052.png)

![7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2872054.png)